Cyclopropyl(2,5-dimethylphenyl)methanol
Overview
Description
Cyclopropyl(2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol It is characterized by the presence of a cyclopropyl group attached to a 2,5-dimethylphenyl ring, with a methanol group (-CH2OH) attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(2,5-dimethylphenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2,5-dimethylbenzaldehyde in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of the desired alcohol product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, where the reactants are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2,5-dimethylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include cyclopropyl(2,5-dimethylphenyl)ketone, cyclopropyl(2,5-dimethylphenyl)carboxylic acid, and cyclopropyl(2,5-dimethylphenyl)methane .
Scientific Research Applications
Cyclopropyl(2,5-dimethylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl(2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- Cyclopropyl(2,4-dimethylphenyl)methanol
- Cyclopropyl(3,5-dimethylphenyl)methanol
- Cyclopropyl(2,6-dimethylphenyl)methanol
Comparison: Cyclopropyl(2,5-dimethylphenyl)methanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .
Properties
IUPAC Name |
cyclopropyl-(2,5-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLDOQNXQCBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269569 | |
Record name | α-Cyclopropyl-2,5-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78987-81-2 | |
Record name | α-Cyclopropyl-2,5-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78987-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078987812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 78987-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Cyclopropyl-2,5-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclopropyl-2,5-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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